ent-Kaurene

説明

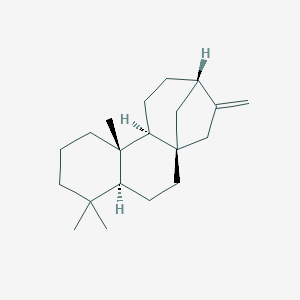

Structure

3D Structure

特性

CAS番号 |

562-28-7 |

|---|---|

分子式 |

C20H32 |

分子量 |

272.5 g/mol |

IUPAC名 |

(1R,4S,9S,10S,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane |

InChI |

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16-,17+,19-,20-/m0/s1 |

InChIキー |

ONVABDHFQKWOSV-GCLMUHHRSA-N |

SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |

異性体SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2CC[C@@H](C3)C(=C)C4)(C)C |

正規SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |

melting_point |

50°C |

物理的記述 |

Solid |

同義語 |

(-)-Kaur-16-ene; (±)-Kaura-16-ene; ent-16-Kaurene; ent-Kaurene |

製品の起源 |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of ent-Kaurene: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Exploration of the Core Pathway, Quantitative Enzymatic Data, and Detailed Experimental Protocols

Introduction

ent-Kaurene is a tetracyclic diterpene that serves as a crucial intermediate in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development. Beyond its role in primary metabolism, the ent-kaurane skeleton is the precursor to a vast array of specialized diterpenoids with diverse biological activities, making the study of its biosynthesis a subject of intense research for applications in agriculture, biotechnology, and medicine. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including a detailed examination of the enzymes involved, a compilation of their kinetic properties, and explicit protocols for key experimental procedures.

The Core Biosynthetic Pathway

The biosynthesis of this compound from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), is a two-step cyclization process in higher plants. In some fungi and lower plants, these two steps are catalyzed by a single bifunctional enzyme.[1][2]

The pathway commences with the protonation-initiated cyclization of the acyclic precursor GGPP to the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , a class II diterpene synthase.[1][3] The active site of CPS facilitates the intricate stereochemistry of this cyclization.

In the subsequent step, This compound synthase (KS) , a class I diterpene synthase, catalyzes the ionization of the diphosphate group from ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield the tetracyclic hydrocarbon, this compound.[4][5]

Quantitative Data Presentation

The efficiency of the enzymatic conversions in the this compound biosynthetic pathway has been characterized for enzymes from various organisms. The following table summarizes key kinetic parameters, providing a basis for comparative analysis and for metabolic engineering efforts.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | 4.2 ± 0.3 | 0.0043 ± 0.0002 | 1024 | [6] |

| ent-Copalyl Diphosphate Synthase (OsCPS1) | Oryza sativa | GGPP | 14.2 ± 1.5 | 4.5 x 10⁻² | 3169 | [7] |

| ent-Copalyl Diphosphate Synthase (OsCPS2) | Oryza sativa | GGPP | 21.1 ± 5.6 | 7.8 x 10⁻² | 3697 | [7] |

| This compound Synthase (AtKS) | Arabidopsis thaliana | ent-CPP | ~1.0 | - | - | [8] |

| Bifunctional CPS/KS | Phaeosphaeria sp. L487 | GGPP | 2.1 | 0.025 | 11905 | [2] |

Mandatory Visualization

Caption: The two-step enzymatic conversion of Geranylgeranyl Diphosphate to this compound.

Experimental Protocols

Heterologous Expression and Purification of ent-Copalyl Diphosphate Synthase (CPS) and this compound Synthase (KS)

This protocol describes the expression of CPS and KS in Escherichia coli and their subsequent purification, a common prerequisite for in vitro characterization.

1. Gene Cloning and Vector Construction:

- The coding sequences for the mature CPS and KS enzymes (excluding transit peptides) are PCR amplified from cDNA of the source organism.

- The amplified genes are cloned into an appropriate E. coli expression vector, such as pET-28a(+), which often incorporates an N-terminal His-tag for affinity purification.

2. Protein Expression:

- The expression vectors are transformed into a suitable E. coli expression strain, for example, BL21(DE3).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.

- The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance protein solubility.[9]

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).

- Cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE. For further purification, size-exclusion chromatography can be employed.

In Vitro Enzyme Assays

1. ent-Copalyl Diphosphate Synthase (CPS) Activity Assay:

-

Objective: To measure the conversion of GGPP to ent-CPP.

-

Reaction Mixture (typical):

-

50 mM HEPES buffer, pH 7.2

-

10 mM MgCl₂

-

5 mM DTT

-

10 µM GGPP (substrate)

-

Purified CPS enzyme (concentration to be optimized)

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.

-

The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

The reaction is quenched by the addition of an equal volume of 0.5 M EDTA or methanol.

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the product ent-CPP is dephosphorylated to ent-copalol by treatment with alkaline phosphatase.[10]

-

The product is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

The organic extract is dried, resuspended in a suitable solvent, and analyzed by GC-MS.

-

2. This compound Synthase (KS) Activity Assay:

-

Objective: To measure the conversion of ent-CPP to this compound.

-

Reaction Mixture (typical):

-

50 mM HEPES buffer, pH 7.2

-

10 mM MgCl₂

-

5 mM DTT

-

10 µM ent-CPP (substrate)

-

Purified KS enzyme (concentration to be optimized)

-

-

Procedure:

-

The reaction is set up in a glass vial with a screw cap.

-

The reaction is initiated by the addition of the enzyme.

-

The reaction is incubated at 30°C for 1-2 hours.

-

The product, this compound, is extracted by adding an equal volume of an organic solvent (e.g., hexane) and vortexing.

-

The organic phase is separated and analyzed directly by GC-MS.

-

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of the volatile diterpene products of the this compound biosynthetic pathway.

-

Sample Preparation: The organic extracts from the enzyme assays are concentrated under a stream of nitrogen and resuspended in a small volume of a suitable solvent like hexane.

-

GC-MS Parameters (example for diterpene analysis): [11]

-

Column: HP-5MS (or equivalent non-polar column)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 3 minutes

-

Ramp: 15°C/minute to 300°C

-

Final hold: 300°C for 3 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 90-650

-

-

-

Data Analysis: The identity of the products is confirmed by comparing their retention times and mass spectra with those of authentic standards. Quantification can be achieved by using an internal standard and generating a calibration curve.

Conclusion

A thorough understanding of the this compound biosynthetic pathway, from the enzymes that catalyze the intricate cyclization reactions to the precise methods for their characterization, is paramount for advancing research in plant biology and biotechnology. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the complexities of this pathway, with the ultimate goal of harnessing its potential for the development of novel pharmaceuticals, agrochemicals, and other valuable bioproducts. The continued investigation into the structure, function, and regulation of CPS and KS will undoubtedly unveil new opportunities for the targeted engineering of diterpenoid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. Biochemical characterization of the castor bean this compound synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kaurene, 34424-57-2 [thegoodscentscompany.com]

- 7. tandfonline.com [tandfonline.com]

- 8. One amino acid makes the difference: the formation of this compound and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.4. Diterpene product analysis by GC-MS chromatography [bio-protocol.org]

An In-depth Technical Guide on ent-Kaurene as a Precursor to Gibberellins

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the biosynthetic pathway converting ent-kaurene to gibberellins (B7789140) (GAs), focusing on the enzymatic steps, regulatory mechanisms, and key experimental methodologies.

Introduction: The Central Role of this compound

Gibberellins are a class of diterpenoid phytohormones that are critical regulators of numerous plant growth and development processes, including seed germination, stem elongation, flowering, and fruit development.[1] The structural diversity of GAs belies a conserved biosynthetic origin, which begins with the formation of the tetracyclic hydrocarbon, this compound. This molecule represents the committed precursor to the entire family of gibberellins in higher plants, fungi, and some bacteria.[2][3] Understanding the enzymatic conversion of this compound is fundamental to manipulating GA biosynthesis for agricultural and pharmaceutical applications.

The biosynthesis of bioactive GAs from the universal C5 isoprene (B109036) units can be conceptually divided into three main stages based on subcellular localization:

-

Plastid: Synthesis of this compound from geranylgeranyl diphosphate (B83284) (GGDP).[4][5]

-

Endoplasmic Reticulum/Chloroplast Envelope: Oxidation of this compound to GA₁₂, the first gibberellin intermediate.[4][6]

-

Cytosol: Conversion of GA₁₂ into various bioactive GAs (e.g., GA₁, GA₄).[7]

This guide will focus on the pivotal first and second stages, detailing the transition from the common diterpenoid precursor GGDP to the first committed gibberellin, GA₁₂.

The Biosynthetic Pathway: From GGDP to GA₁₂

The conversion of GGDP to GA₁₂ involves a series of precisely controlled enzymatic reactions catalyzed by terpene cyclases and cytochrome P450 monooxygenases.

Stage 1: Formation of this compound in the Plastid

In plants, this compound is synthesized in the plastids from GGDP, which is primarily derived from the methylerythritol 4-phosphate (MEP) pathway.[4] The conversion is a two-step cyclization process catalyzed by two distinct diterpene synthases (diTPSs).[8]

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the process by catalyzing the protonation-initiated cyclization of the acyclic GGDP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][5]

-

This compound Synthase (KS): This class I diTPS utilizes ent-CPP as its substrate. It catalyzes a more complex reaction involving the ionization of the diphosphate group, a second cyclization, and rearrangement to form the tetracyclic product, this compound.[4][9]

In fungi like Gibberella fujikuroi, these two steps are catalyzed by a single bifunctional CPS/KS enzyme.[10] In contrast, plants and bacteria like Bradyrhizobium japonicum utilize two separate, monofunctional enzymes.[2][8]

Stage 2: Oxidation of this compound to GA₁₂

Once synthesized, this compound is transported from the plastid to the endoplasmic reticulum (ER) and the outer chloroplast membrane, where it undergoes a series of six oxidative reactions catalyzed by two distinct cytochrome P450 monooxygenases (CYPs).[1][4][6]

-

This compound Oxidase (KO): This multifunctional enzyme, a member of the CYP701 family, catalyzes the three-step oxidation of the C-19 methyl group of this compound to a carboxyl group, forming ent-kaurenoic acid.[11][12] The reaction proceeds through two intermediates:

-

This compound → ent-kaurenol

-

ent-kaurenol → ent-kaurenal

-

ent-kaurenal → ent-kaurenoic acid Studies using heterologous expression in yeast have confirmed that the single KO enzyme is responsible for all three steps.[11][12] The Arabidopsis KO is located on the outer chloroplast envelope, physically linking the plastid-based synthesis of this compound to the subsequent ER-based steps.[4][6]

-

-

ent-Kaurenoic Acid Oxidase (KAO): This enzyme, belonging to the CYP88A family, is located at the ER and catalyzes the next three steps to produce GA₁₂.[1][4] This process involves the hydroxylation of C-7 followed by the contraction of the B-ring from a six- to a five-carbon ring, which is characteristic of the gibberellin skeleton.

-

ent-kaurenoic acid → ent-7α-hydroxykaurenoic acid

-

ent-7α-hydroxykaurenoic acid → GA₁₂-aldehyde

-

GA₁₂-aldehyde → GA₁₂ Like KO, a single KAO enzyme catalyzes these three sequential reactions.[1] The isolation and characterization of genes encoding KAO completed the elucidation of the core pathway from this compound to GA₁₂.[1]

-

Caption: Gibberellin biosynthetic pathway from GGDP to GA₁₂.

Regulation of Gibberellin Biosynthesis

The levels of bioactive GAs are tightly controlled through a feedback mechanism to maintain hormonal homeostasis. This regulation primarily targets the later steps of the pathway.

-

Feedback Regulation: High levels of bioactive GAs transcriptionally down-regulate the genes encoding GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), enzymes that function downstream of GA₁₂.[13][14] Conversely, GA deficiency leads to the up-regulation of these genes.[15] This feedback loop ensures that the production of active GAs is attenuated when levels are sufficient.

-

Early Pathway Stability: Importantly, the expression of the early GA biosynthesis genes, including CPS, KS, and KO, is generally not affected by this feedback mechanism.[5][14] This suggests that the synthesis of this compound and its initial oxidation products is regulated by developmental and environmental cues rather than the downstream GA concentration.[16]

Caption: Feedback regulation of the gibberellin biosynthetic pathway.

Data Presentation: Enzymes and Inhibitors

Table 1: Key Enzymes in the Conversion of GGDP to GA₁₂

| Enzyme | Abbreviation | Protein Family | Substrate(s) | Product(s) | Subcellular Location |

| ent-Copalyl Diphosphate Synthase | CPS | Terpene Cyclase (Class II) | Geranylgeranyl-PP | ent-Copalyl-PP | Plastid[4][5] |

| This compound Synthase | KS | Terpene Cyclase (Class I) | ent-Copalyl-PP | This compound | Plastid[4][5] |

| This compound Oxidase | KO | Cytochrome P450 (CYP701A) | This compound, ent-Kaurenol, ent-Kaurenal | ent-Kaurenoic Acid | Chloroplast Outer Envelope, ER[4][6] |

| ent-Kaurenoic Acid Oxidase | KAO | Cytochrome P450 (CYP88A) | ent-Kaurenoic Acid, ent-7α-hydroxy-KA, GA₁₂-aldehyde | GA₁₂ | Endoplasmic Reticulum (ER)[1][4] |

Table 2: Common Chemical Inhibitors of this compound Oxidation

| Inhibitor | Target Enzyme | Mode of Action |

| Paclobutrazol (B33190) | This compound Oxidase (KO) | A triazole that acts as a competitive inhibitor, likely by binding to the heme cofactor of the P450 enzyme.[17][18] |

| Uniconazole | This compound Oxidase (KO) | A triazole structurally related to paclobutrazol with a similar inhibitory mechanism.[17][19] |

| Ancymidol | This compound Oxidase (KO) | A pyrimidine (B1678525) derivative that inhibits the three oxidative steps catalyzed by KO with similar kinetics.[11][19] |

| Inabenfide | This compound Oxidase (KO) | An inhibitor that blocks the conversion of this compound to ent-kaurenoic acid.[17][19] |

Experimental Protocols

The functional characterization of GA biosynthetic enzymes, particularly the membrane-bound cytochrome P450s like KO and KAO, relies heavily on heterologous expression systems.

Protocol: Functional Characterization of this compound Oxidase (KO) via Yeast Expression

This protocol provides a generalized workflow for confirming the function of a candidate KO gene (e.g., Arabidopsis GA3/AtKO1).[11][12]

Objective: To demonstrate that a candidate gene product catalyzes the three-step oxidation of this compound to ent-kaurenoic acid.

1. cDNA Cloning and Vector Construction:

-

Isolate the full-length cDNA of the candidate KO gene from the source organism (e.g., Arabidopsis thaliana).

-

Clone the cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

-

Transform the expression construct into a suitable laboratory strain of Saccharomyces cerevisiae.

-

Select for successful transformants using an appropriate selectable marker on minimal medium.

-

Prepare a control strain transformed with the empty vector.

3. Enzyme Expression and Assay:

-

Grow single colonies of transformed and control yeast in a suitable liquid medium to establish starter cultures.

-

Inoculate a larger culture with the starter culture and grow to mid-log phase.

-

Induce protein expression by adding galactose to the medium.

-

After an induction period (e.g., 4-8 hours), pellet the yeast cells and resuspend them in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Add the substrate, this compound (typically dissolved in a small amount of acetone (B3395972) or DMSO), to the cell suspension.

-

Incubate the reaction mixture with shaking at an appropriate temperature (e.g., 28-30°C) for a set period (e.g., 12-24 hours).

4. Extraction and Derivatization of Products:

-

Terminate the reaction and pellet the cells.

-

Extract the metabolites from the cell pellet and the supernatant using an organic solvent (e.g., ethyl acetate (B1210297) or hexane) after acidification of the aqueous phase.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

For GC-MS analysis, derivatize the dried extract to increase the volatility of the acidic products. A common method is methylation using diazomethane.

5. Product Analysis by GC-MS:

-

Resuspend the derivatized sample in a suitable solvent (e.g., hexane).

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the products by comparing their retention times and mass spectra to those of authentic standards of this compound, ent-kaurenol, ent-kaurenal, and methyl ent-kaurenoate.

-

The detection of methyl ent-kaurenoate in the extract from yeast expressing the candidate KO, but not in the empty vector control, confirms the enzyme's function.[11]

References

- 1. pnas.org [pnas.org]

- 2. Gibberellin biosynthesis in bacteria: separate ent-copalyl diphosphate and this compound synthases in Bradyrhizobium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pair of threonines mark this compound synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A plastid envelope location of Arabidopsis this compound oxidase links the plastid and endoplasmic reticulum steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. portlandpress.com [portlandpress.com]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabidopsis this compound oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Feedback control and diurnal regulation of gibberellin 20-oxidase transcript levels in potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioone.org [bioone.org]

- 15. pnas.org [pnas.org]

- 16. Gibberellin biosynthesis: its regulation by endogenous and environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound oxidase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

Technical Guide to the Discovery and Isolation of ent-Kaurene from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diterpenoid ent-kaurene, covering its historical discovery, natural distribution, biosynthetic pathway, and detailed methodologies for its isolation and purification.

Introduction: The Discovery of a Key Diterpenoid

ent-Kaurane diterpenoids are a large class of natural products characterized by a tetracyclic carbon skeleton.[1] The parent compound, this compound, was first identified in 1961 from the leaf essential oil of the New Zealand Kauri pine (Agathis australis).[2][3] The prefix "ent" refers to its enantiomeric nature, distinguished by a negative optical rotation.[2][4] This discovery was foundational, as this compound was later identified as the key precursor to the gibberellins (B7789140), a class of essential plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering.[5][6] Beyond its role in primary metabolism, a vast number of ent-kaurane derivatives have been isolated, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]

Natural Sources of this compound

This compound and its derivatives are widely distributed throughout the plant kingdom. They are particularly abundant in certain plant families, serving roles in both primary and secondary metabolism.[6] Major plant families known to produce these compounds include the Asteraceae, Lamiaceae, Annonaceae, and Euphorbiaceae.[4][7]

Table 1: Selected Natural Sources of this compound and Its Derivatives

| Plant Family | Species | Compound(s) Isolated | Reference(s) |

| Annonaceae | Annona squamosa, Xylopia aethiopica | ent-kaur-16-en-19-oic acid (Kaurenoic acid) | [4] |

| Apiaceae | Distichoselinum tenuifolium | ent-15α-angeloyloxykaur-16-en-3β-ol | [1] |

| Euphorbiaceae | Euphorbia hirta | 2β,16α,19-trihydroxy-ent-kaurane | [8] |

| Lamiaceae | Isodon serra, Rabdosia rosthornii | Serrin A, Rosthornin A | [9] |

| Araucariaceae | Agathis australis | This compound | [2][3] |

| Cupressaceae | Chamaecyparis obtusa, Cryptomeria japonica | This compound (volatile emission) | [10] |

| Populus | Populus trichocarpa | This compound, 16α-hydroxy-ent-kaurane | [11] |

| Cucurbitaceae | Cucurbita maxima (Pumpkin) | This compound synthase (enzyme) | [12][13] |

Biosynthesis of this compound

The biosynthesis of this compound is a fundamental pathway in plants and some fungi, initiating the production of all gibberellins.[5] The process begins with the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and involves a two-step cyclization.[4][6]

-

Step 1: Geranylgeranyl diphosphate (GGPP) is cyclized by the enzyme copalyl diphosphate synthase (CPS) to form ent-copalyl diphosphate (ent-CPP).[4]

-

Step 2: ent-CPP is then converted into the tetracyclic hydrocarbon ** this compound** by the enzyme This compound synthase (KS) .[5][6]

In fungi, these two steps are often catalyzed by a single bifunctional enzyme.[5][14] In plants, CPS and KS are distinct enzymes.[5] Following its synthesis, this compound can be further oxidized by ** this compound oxidase (KO)**, a cytochrome P450 monooxygenase, to form ent-kaurenoic acid, a key intermediate that serves as a branch point for the biosynthesis of gibberellins and other diterpenoids.[15][16]

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources follows a standard phytochemical workflow involving extraction, fractionation, and chromatography. The following is a generalized protocol synthesized from methodologies cited in the literature.

Plant Material Preparation

-

Collection and Identification : Collect the desired plant material (e.g., aerial parts, roots). Ensure proper botanical identification.

-

Drying : Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, use a plant oven at a low temperature (40-50 °C).

-

Grinding : Pulverize the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Solvent Extraction

This compound is a non-polar diterpene hydrocarbon, making it highly soluble in non-polar solvents.

-

Maceration/Soxhlet Extraction : Macerate the powdered plant material in a non-polar solvent such as n-hexane or petroleum ether at room temperature for 24-72 hours with occasional agitation. For more exhaustive extraction, use a Soxhlet apparatus.

-

Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude hexane extract.

Fractionation (Optional but Recommended)

If the initial extraction was performed with a polar solvent like methanol (B129727), liquid-liquid partitioning is necessary.

-

Solvent Partitioning : Dissolve the crude methanol extract in a methanol-water mixture (e.g., 9:1 v/v).

-

Sequential Extraction : Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane. The this compound will partition into the non-polar hexane phase.

-

Evaporation : Collect the hexane fraction and evaporate the solvent to yield a non-polar, enriched fraction.

Chromatographic Purification

-

Column Chromatography : Subject the crude hexane extract or the enriched non-polar fraction to column chromatography over silica (B1680970) gel.[1]

-

Stationary Phase : Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase : Start with 100% n-hexane and gradually increase the polarity by adding small percentages of a slightly more polar solvent like ethyl acetate (B1210297) (e.g., 1%, 2%, 5% ethyl acetate in hexane).[1]

-

-

Fraction Collection : Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light or with a staining agent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Pooling and Recrystallization : Combine fractions containing the pure compound (as determined by TLC). Evaporate the solvent and, if possible, recrystallize the compound from a suitable solvent (e.g., acetone) to obtain pure crystals of this compound.

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm the molecular weight and fragmentation pattern of the compound.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the complete chemical structure.[8]

References

- 1. Semisynthesis and Antitumour Evaluation of Natural Derivatives from this compound ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One amino acid makes the difference: the formation of this compound and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Emission of this compound, a diterpenoid hydrocarbon precursor for gibberellins, into the headspace from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Purification and Properties of this compound Synthase B from Immature Seeds of Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthase - Wikipedia [en.wikipedia.org]

- 15. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of ent-Kaurene in Plant Development and Growth: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ent-Kaurene is a tetracyclic diterpenoid intermediate that plays a central role in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones crucial for numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its conversion to bioactive GAs, and the subsequent signaling cascade that orchestrates developmental processes such as stem elongation, seed germination, and flowering. Detailed experimental protocols for the quantification of this compound, analysis of gene expression, and enzyme activity assays are provided, alongside quantitative data and visual representations of the key pathways to support researchers in this field.

The Core Biosynthetic Pathway of this compound and Gibberellins

The biosynthesis of gibberellins from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP), is a multi-step process that occurs in different subcellular compartments. This compound is the first committed intermediate in this pathway.

Biosynthesis of this compound in Plastids

The initial steps of GA biosynthesis, leading to the formation of this compound, take place in the plastids.[1] This process is catalyzed by two distinct enzymes:

-

ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the cyclization of the linear GGDP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1]

-

This compound Synthase (KS): KS then catalyzes the further cyclization of ent-CPP to form the tetracyclic diterpene, this compound.[1]

Mutations in the genes encoding CPS (GA1 in Arabidopsis) or KS (GA2 in Arabidopsis) lead to severe dwarfism due to the inability to produce GAs.[2][3]

Oxidation of this compound in the Endoplasmic Reticulum

Following its synthesis in the plastids, this compound is transported to the endoplasmic reticulum (ER) where it undergoes a series of oxidation steps catalyzed by cytochrome P450 monooxygenases.

-

This compound Oxidase (KO): This enzyme, encoded by the GA3 gene in Arabidopsis, catalyzes the three-step oxidation of this compound at the C-19 position to form ent-kaurenoic acid, via the intermediates ent-kaurenol (B36349) and ent-kaurenal.[2][4] A single enzyme catalyzes all three of these steps.[4]

-

ent-Kaurenoic Acid Oxidase (KAO): Subsequently, KAO catalyzes the oxidation of ent-kaurenoic acid to GA12, which is the first gibberellin in the pathway.[5]

From GA12, a series of further modifications, primarily by 2-oxoglutarate-dependent dioxygenases in the cytosol, lead to the production of various bioactive GAs, such as GA1 and GA4.[6]

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. Cloning of the Arabidopsis this compound oxidase gene GA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GA2 Locus of Arabidopsis thaliana Encodes this compound Synthase of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of ent-Kaurene

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Kaurene, a tetracyclic diterpene, serves as a pivotal intermediate in the biosynthesis of gibberellins, a class of phytohormones crucial for plant development.[1][2] Its complex stereochemistry and rigid polycyclic framework have made it a subject of extensive research, not only for its biological significance but also as a scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, spectroscopic data, and biosynthetic pathway. Detailed experimental protocols for its analysis and a visualization of its structural and stereochemical attributes are also presented to support further research and development in this area.

Chemical Structure and Properties

This compound is a diterpenoid characterized by a tetracyclic ring system.[3][4] The core structure consists of a trans-anti-hydrophenanthrene ABC-ring system and a D-ring featuring an exomethylene group.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,4R,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane | [5] |

| Molecular Formula | C₂₀H₃₂ | [5] |

| Molecular Weight | 272.5 g/mol | [5] |

| CAS Number | 562-28-7 | [5] |

Stereochemistry

The stereochemistry of this compound is fundamental to its biological activity and is explicitly defined by the "ent-" prefix in its name, which denotes that it is the enantiomer of the naturally occurring (+)-kaurene.[6] The absolute configuration of the chiral centers in this compound is 1S, 4R, 9R, 10R, and 13R, as designated by the Cahn-Ingold-Prelog priority rules.[5][7] The determination of absolute configuration for chiral molecules like this compound is typically achieved through techniques such as X-ray crystallography.[7]

Caption: Logical relationships of this compound's stereochemistry.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Skeleton

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-1 | 39.8 | [8][9] |

| C-2 | 19.2 | [8][9] |

| C-3 | 42.2 | [8][9] |

| C-4 | 33.3 | [8][9] |

| C-5 | 56.5 | [8][9] |

| C-6 | 21.9 | [8][9] |

| C-7 | 41.4 | [8][9] |

| C-8 | 44.2 | [8][9] |

| C-9 | 57.0 | [8][9] |

| C-10 | 39.5 | [8][9] |

| C-11 | 18.4 | [8][9] |

| C-12 | 33.1 | [8][9] |

| C-13 | 43.8 | [8][9] |

| C-14 | 39.8 | [8][9] |

| C-15 | 49.0 | [8][9] |

| C-16 | 155.7 | [8][9] |

| C-17 | 103.0 | [8][9] |

| C-18 | 33.5 | [8][9] |

| C-19 | 21.8 | [8][9] |

| C-20 | 15.7 | [8][9] |

Note: Chemical shifts can vary slightly depending on the solvent and specific derivative.

Biosynthesis

This compound is a key intermediate in the biosynthesis of gibberellins.[1] The pathway begins with geranylgeranyl diphosphate (B83284) (GGDP), which undergoes a two-step cyclization to form this compound.[1][10] This process is catalyzed by two distinct enzymes in plants, copalyl diphosphate synthase and this compound synthase, while in some fungi, a single bifunctional enzyme performs both steps.[1][10] Subsequently, this compound is oxidized to ent-kaurenoic acid by the enzyme this compound oxidase (KO), a cytochrome P450 monooxygenase.[11][12]

Caption: Key steps in the biosynthesis of this compound and its conversion.

Experimental Protocols

Heterologous Expression and Analysis of this compound Synthase

This protocol describes the functional characterization of an this compound synthase gene by heterologous expression in Escherichia coli and subsequent product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10][13]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) containing the putative this compound synthase gene

-

Co-expression vector for geranylgeranyl diphosphate synthase (GGDPS)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

n-Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

-

Co-transform the E. coli expression strain with the this compound synthase expression vector and the GGDPS co-expression vector.

-

Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication.

-

Extract the lysate with an equal volume of n-hexane.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the hexane (B92381) extract under a stream of nitrogen.

-

Analyze the extract by GC-MS. The identity of this compound can be confirmed by comparing the retention time and mass spectrum with an authentic standard.

Isolation of this compound Derivatives from Natural Sources

This protocol provides a general workflow for the isolation of this compound derivatives from plant material.[14]

Materials:

-

Dried and powdered plant material

-

Solvents for extraction (e.g., hexane, methanol, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing solvents

-

High-performance liquid chromatography (HPLC) system for final purification

-

NMR and MS instruments for structure elucidation

Procedure:

-

Extract the powdered plant material sequentially with solvents of increasing polarity (e.g., hexane followed by methanol).

-

Concentrate the extracts under reduced pressure.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Monitor the fractions by TLC and combine fractions with similar profiles.

-

Further purify the combined fractions using preparative HPLC to isolate individual compounds.

-

Determine the structure of the isolated compounds using spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR, and MS).

Conclusion

This compound represents a fascinating and important molecule at the intersection of chemistry and biology. A thorough understanding of its chemical structure, stereochemistry, and biosynthesis is essential for researchers in natural product chemistry, plant biology, and drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further exploration of the chemical and biological properties of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C20H32 | CID 11966109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 10. This compound synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arabidopsis this compound Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. maxapress.com [maxapress.com]

- 14. mdpi.com [mdpi.com]

The Biological Activity of ent-Kaurene Diterpenoids: A Technical Guide for Drug Discovery

Abstract

ent-Kaurane diterpenoids, a class of tetracyclic natural products, have emerged as a significant source of bioactive molecules with therapeutic potential.[1][2] Predominantly isolated from plant genera such as Isodon, Sideritis, and Distichoselinum, these compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of ent-kaurene and its derivatives, with a focus on their mechanisms of action. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Anticancer Activity

A substantial body of evidence highlights the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines.[4][6] Their anticancer mechanisms are frequently multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle at critical checkpoints, and modulation of key signaling pathways essential for cancer cell proliferation and survival.[6][7]

Quantitative Anticancer Data

The cytotoxic efficacy of this compound derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for various this compound derivatives against different cancer cell lines is presented in Table 1.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Longikaurin A | SMMC-7721 (Hepatocellular Carcinoma) | 2.75 | [8] |

| Longikaurin A | HepG2 (Hepatocellular Carcinoma) | 5.13 | [8] |

| Oridonin (B1677485) | HGC-27 (Gastric Cancer) | 15 (approx.) | [9] |

| Oridonin | PC-3 (Prostate Cancer) | Not specified | [10] |

| Synthetic this compound derivative (13) | HT29 (Colon Cancer) | 2.71 ± 0.23 | [11] |

| Synthetic this compound derivative (13) | HepG2 (Hepatocellular Carcinoma) | 2.12 ± 0.23 | [11] |

| Synthetic this compound derivative (13) | B16-F10 (Murine Melanoma) | 2.65 ± 0.13 | [11] |

| Synthetic this compound derivative (2) | HT29 (Colon Cancer) | 10.08 ± 2.69 | [11] |

| ent-15α-angeloyloxykaur-16-en-3β-ol (7) | B16-F10 (Murine Melanoma) | 32.43 ± 3.28 | [11] |

| Synthetic this compound derivative (12) | HepG2 (Hepatocellular Carcinoma) | 24.43 ± 16.35 | [11] |

| Atractyligenin derivative (24) | HCT116 (Colon Cancer) | 5.35 | [3] |

| Atractyligenin derivative (25) | HCT116 (Colon Cancer) | 5.50 | [3] |

| ent-kaurane diterpenoid (3) | HepG2 (Hepatocellular Carcinoma) | 85.2 | [12] |

Table 1: Anticancer Activity of this compound Derivatives

Mechanisms of Anticancer Action

ent-Kaurane diterpenoids are potent inducers of apoptosis. Oridonin, a well-studied derivative, has been shown to trigger caspase-dependent apoptosis in gastric and prostate cancer cells.[1][9][10] The apoptotic cascade initiated by oridonin often involves the mitochondrial (intrinsic) pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][10] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in cell death.[1] Furthermore, oridonin can activate the JNK signaling pathway, which can also contribute to apoptosis.[9][13] Longikaurin A induces apoptosis in hepatocellular carcinoma cells through a mechanism involving the generation of reactive oxygen species (ROS) and activation of the JNK/c-Jun pathway.[14][15]

Caption: Apoptosis induction by this compound derivatives.

In addition to inducing apoptosis, several this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Longikaurin A, for instance, causes G2/M phase arrest in hepatocellular carcinoma cells.[14][15] This is achieved by downregulating the S-phase kinase-associated protein 2 (Skp2), which leads to an accumulation of p21 and subsequent inhibition of the cyclin B1/cdc2 complex.[14][16] Similarly, oridonin has been observed to induce G2/M arrest in gastric cancer cells.[9]

Caption: G2/M cell cycle arrest by this compound derivatives.

Anti-inflammatory Activity

ent-Kaurane diterpenoids have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO inhibition by several derivatives are presented in Table 2.

| Compound Name | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| Xerophilusin A | RAW 264.7 | 0.60 | [17] |

| Xerophilusin B | RAW 264.7 | 0.23 | [17] |

| Longikaurin B | RAW 264.7 | 0.44 | [17] |

| Xerophilusin F | RAW 264.7 | 0.67 | [17] |

| Compound 9 | RAW 264.7 | Non-cytotoxic, inhibits NO | [18] |

| Compound 10 | RAW 264.7 | Non-cytotoxic, inhibits NO | [18] |

| Compound 17 | RAW 264.7 | Non-cytotoxic, inhibits NO | [18] |

| Compound 28 | RAW 264.7 | Potent NOS-2 inhibitor | [18] |

| Compound 55 | RAW 264.7 | Potent NOS-2 inhibitor | [18] |

| Compound 62 | RAW 264.7 | Potent NOS-2 inhibitor | [18] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

Mechanism of Anti-inflammatory Action

A primary mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[17][18] In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines (e.g., TNF-α, IL-6).[18][19] Several ent-kaurane diterpenoids have been shown to inhibit the degradation of IκB and the subsequent nuclear translocation of p65, thereby suppressing the expression of these inflammatory mediators.[17]

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against a range of microorganisms, particularly Gram-positive bacteria.[20][21]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

| Kaurenoic acid | Porphyromonas gingivalis | Not specified, but active | [2][22] |

Table 3: Antimicrobial Activity of this compound Derivatives

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, studies on kaurenoic acid suggest that it may interfere with bacterial metabolism and the expression of virulence factors.[2][22] For Gram-positive bacteria, it is hypothesized that these lipophilic compounds may disrupt the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[20]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[25]

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570-600 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

This assay measures the activity of key apoptotic enzymes, such as caspase-3 and -7.[6][26][27][28][29]

-

Principle: The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[6]

-

Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add the reagent directly to the cell culture wells (adherent or suspension cells).

-

Mix gently and incubate at room temperature for 30 minutes to 3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Caspase activity is expressed as relative light units (RLU) or as a fold-change compared to the untreated control.

Anti-inflammatory Activity Assays

This assay quantifies the activity of the NF-κB transcription factor.[30][31][32][33][34]

-

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, and the resulting signal (e.g., luminescence) is measured.

-

Procedure:

-

Seed NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified time.

-

Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.

-

Incubate for an appropriate period (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase detection reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: The inhibitory effect of the compound on NF-κB activity is determined by the reduction in the luminescent signal compared to the stimulated control.

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[35][36][37][38][39]

-

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

-

Procedure:

-

Administer the this compound derivative to the animals (e.g., by oral gavage or intraperitoneal injection).

-

After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[36]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

Conclusion

ent-Kaurane diterpenoids represent a promising class of natural products with diverse and potent biological activities. Their ability to induce apoptosis and cell cycle arrest in cancer cells, inhibit key inflammatory pathways, and exhibit antimicrobial effects underscores their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacological properties and mechanisms of action of these fascinating molecules. Future research should focus on structure-activity relationship studies to optimize the potency and selectivity of these compounds, as well as in-depth preclinical and clinical investigations to translate these promising laboratory findings into tangible therapeutic benefits.

References

- 1. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaurenoic acid and its sodium salt derivative: antibacterial activity against Porphyromonas gingivalis and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 7. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. S-EPMC3973226 - Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells. - OmicsDI [omicsdi.org]

- 17. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of the bactericidal activity of the natural diterpene kaurenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kaurenoic acid - Wikipedia [en.wikipedia.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 30. benchchem.com [benchchem.com]

- 31. indigobiosciences.com [indigobiosciences.com]

- 32. cdn.caymanchem.com [cdn.caymanchem.com]

- 33. indigobiosciences.com [indigobiosciences.com]

- 34. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 35. inotiv.com [inotiv.com]

- 36. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 38. researchgate.net [researchgate.net]

- 39. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Natural Sources and Distribution of ent-Kaurene Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Kaurene diterpenoids represent a large and structurally diverse class of natural products with significant therapeutic potential. Exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, these tetracyclic diterpenoids have garnered considerable interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound diterpenoids. It presents quantitative data on their occurrence in various plant families, details experimental protocols for their extraction and isolation, and visualizes key biosynthetic and signaling pathways to facilitate a deeper understanding of their mechanism of action and potential for therapeutic application.

Introduction

This compound diterpenoids are a major class of tetracyclic natural products, with over 1300 identified compounds.[1] Their core structure consists of a perhydrophenanthrene subunit fused to a cyclopentane (B165970) ring. The designation "ent" refers to the enantiomeric configuration of the chiral centers compared to the more common kaurane (B74193) skeleton. First isolated in 1961 from the New Zealand kauri pine (Agathis australis), this compound itself is a key intermediate in the biosynthesis of gibberellins, a class of plant hormones.[2] However, the diverse structural modifications of the this compound skeleton give rise to a vast array of compounds with a broad spectrum of bioactivities.

This guide will delve into the primary natural sources of these compounds, their distribution across different plant families and other organisms, and the biosynthetic pathways that lead to their formation. Furthermore, it will provide practical, detailed methodologies for their extraction and isolation, and present quantitative data to aid in the selection of promising source materials. Finally, key signaling pathways modulated by this compound diterpenoids will be illustrated to provide insights into their mechanisms of action.

Natural Sources and Distribution

This compound diterpenoids are widely distributed in the plant kingdom, particularly within the families Lamiaceae, Asteraceae, and Annonaceae.[3][4] They have also been isolated from liverworts, fungi, and in some cases, marine organisms.

2.1. Lamiaceae Family

The Lamiaceae (mint) family is a rich source of this compound diterpenoids, with the genus Isodon (formerly Rabdosia) being particularly prolific.[1] Species such as Isodon rubescens, known in traditional Chinese medicine as Dong-ling-cao, are well-known for producing significant quantities of these compounds, including the potent anticancer agent oridonin.[5]

2.2. Asteraceae Family

The Asteraceae (sunflower) family is another major source of this compound diterpenoids.[4][6] Genera such as Baccharis and Mikania are known to produce various kaurenoic acid derivatives. For instance, Mikania glomerata, commonly known as guaco, is a source of kaurenoic acid, which has demonstrated anti-inflammatory and antimicrobial activities.[7][8]

2.3. Annonaceae Family

The Annonaceae family, which includes species like Annona glabra and Annona senegalensis, is also a notable source of diverse this compound diterpenoids.[9][10][11] At least 70 different ent-kaurane diterpenoids have been isolated and characterized from this family.[3]

2.4. Other Sources

Beyond these major plant families, this compound diterpenoids have been found in liverworts of the genus Jungermannia and in some fungal species. The discovery of these compounds in such diverse organisms suggests a broad evolutionary distribution of the biosynthetic machinery required for their production.

Quantitative Distribution of Key this compound Diterpenoids

The concentration of this compound diterpenoids can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the time of harvest. The following tables summarize quantitative data for some of the most well-studied this compound diterpenoids.

Table 1: Quantitative Analysis of Oridonin and Ponicidin in Rabdosia rubescens

| Compound | Plant Part | Method | Concentration Range | Reference |

| Oridonin | Aerial Parts | HPLC | 0.12 - 1.54 mg/g | [5] |

| Ponicidin | Aerial Parts | HPLC | 0.08 - 0.98 mg/g | [5] |

Table 2: Quantitative Analysis of ent-Kaurenoic Acid in Mikania glomerata

| Compound | Plant Part | Method | Concentration | Reference |

| ent-Kaurenoic Acid | Leaves (Tincture) | HPLC-QqQ-MS/MS | 0.93 mg/mL | [12][13] |

| ent-Kaurenoic Acid | Leaves (Commercial Extract) | HPLC-QqQ-MS/MS | 0.19 mg/mL | [12][13] |

Table 3: Yield of Selected this compound Diterpenoids from Various Sources

| Compound | Source Species | Plant Part | Yield | Reference |

| Annoglabasin C | Annona glabra | Stems | Not specified | [11] |

| Annoglabasin D | Annona glabra | Stems | Not specified | [11] |

| Loxothyrin A | Isodon loxothyrsa | Aerial Parts | Not specified | [14] |

| Taibairubescensin A & B | Isodon rubescens | Leaves and Branches | Not specified | [15] |

| Blepharispins A & B | Blepharispermum hirtum | Twigs | 0.03% (Blepharispin A) | [16] |

Biosynthesis of this compound Diterpenoids

The biosynthesis of this compound diterpenoids begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[3][17] The conversion of GGPP to the parent this compound skeleton is a two-step cyclization process catalyzed by two distinct enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and this compound synthase (KS).[3]

-

Step 1: Formation of ent-Copalyl Diphosphate (ent-CPP) : GGPP is first cyclized by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase, to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3]

-

Step 2: Formation of this compound : ent-CPP is then converted to the tetracyclic hydrocarbon this compound by this compound synthase (KS), a class I diterpene cyclase.[3]

The vast structural diversity of this compound diterpenoids arises from subsequent modifications of the this compound skeleton by enzymes such as cytochrome P450 monooxygenases and various transferases. These modifications include oxidations, hydroxylations, acetylations, and rearrangements of the carbon skeleton.

Experimental Protocols: Extraction and Isolation

The following provides a generalized yet detailed methodology for the extraction and isolation of this compound diterpenoids from plant material. It should be noted that specific optimization may be required depending on the source material and the target compounds.

5.1. Materials and Reagents

-

Dried and powdered plant material

-

Solvents: n-hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), ethanol (B145695) (EtOH)

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Thin-Layer Chromatography (TLC) plates

-

Standard analytical laboratory glassware and equipment

5.2. Extraction

-

Maceration : Macerate the dried, powdered plant material (e.g., 1 kg) with a suitable solvent system. A common starting point is a sequential extraction with solvents of increasing polarity, such as n-hexane, followed by DCM, EtOAc, and finally MeOH. This initial fractionation can simplify the subsequent isolation process. For each solvent, the maceration should be repeated multiple times (e.g., 3 x 3 L for 48 hours each) to ensure exhaustive extraction.

-

Concentration : Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.

5.3. Isolation and Purification

-

Initial Fractionation (Silica Gel Column Chromatography) : Subject the most promising crude extract (based on preliminary bioassays or TLC analysis) to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc or DCM/MeOH mixtures. Collect fractions of a suitable volume (e.g., 250 mL).

-

Monitoring Fractions : Monitor the collected fractions by TLC, visualizing the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). Combine fractions with similar TLC profiles.

-

Further Purification (Sephadex LH-20 Column Chromatography) : Further purify the combined fractions using size-exclusion chromatography on a Sephadex LH-20 column, typically with MeOH as the eluent. This step is effective for removing pigments and other high molecular weight impurities.

-

Final Purification (Preparative HPLC) : The final purification of individual compounds is often achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water or methanol and water, sometimes with a small amount of acid (e.g., formic acid) to improve peak shape.

Biological Activities and Signaling Pathways

This compound diterpenoids exhibit a remarkable range of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.[1] These effects are often mediated through the modulation of key cellular signaling pathways.

6.1. Anticancer Activity

Many this compound diterpenoids, such as oridonin, have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are often linked to the modulation of signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt and MAPK pathways.

6.2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound diterpenoids are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

6.3. Signaling Pathway Modulation

The diagrams below illustrate the general mechanisms by which this compound diterpenoids are thought to modulate the NF-κB, PI3K/Akt, and MAPK signaling pathways.

Conclusion

This compound diterpenoids are a vast and structurally diverse family of natural products with significant potential for the development of new therapeutic agents. Their widespread distribution in the plant kingdom, particularly in the Lamiaceae, Asteraceae, and Annonaceae families, provides a rich resource for their discovery and isolation. Understanding their biosynthesis, quantitative distribution, and mechanisms of action is crucial for harnessing their full therapeutic potential. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds. Further research into the structure-activity relationships and the precise molecular targets of this compound diterpenoids will undoubtedly pave the way for the development of novel and effective drugs for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective cytotoxicity of this compound diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ent-Kaurenoic acid-rich extract from Mikania glomerata: In vitro activity against bacteria responsible for dental caries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive this compound diterpenoids from Annona senegalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 11. ent-kaurane diterpenoids from Annona glabra [pubmed.ncbi.nlm.nih.gov]

- 12. KAURENOIC ACID DETERMINATION IN EXTRACT, TINCTURE AND SYRUP OF Mikania glomerata BY HPLC-QQQ-MS/MS – ScienceOpen [scienceopen.com]

- 13. (PDF) KAURENOIC ACID DETERMINATION IN EXTRACT, TINCTURE AND SYRUP OF Mikania glomerata BY HPLC-QQQ-MS/MS (2020) | Alan F. Canevari Moreira | 2 Citations [scispace.com]

- 14. Cytotoxic this compound diterpenoids from three Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound diterpenoids from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Comparative Technical Guide to ent-Kaurene Metabolism in Fungi and Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Kaurene is a pivotal tetracyclic diterpene intermediate in the biosynthesis of gibberellins (B7789140), a class of phytohormones crucial for growth and development in both plants and some fungi. While the end products can be structurally identical, the metabolic pathways leading to and from this compound exhibit remarkable differences, highlighting a case of convergent evolution. This technical guide provides an in-depth comparison of this compound metabolism in these two kingdoms, focusing on the core biosynthetic pathways, key enzymatic differences, regulatory mechanisms, and detailed experimental protocols for their study. This document is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Core Biosynthetic Pathways: A Tale of Two Strategies

The biosynthesis of this compound from geranylgeranyl diphosphate (B83284) (GGPP) represents a fundamental divergence between fungi and plants.

In Plants: The synthesis of this compound is a two-step process catalyzed by two distinct enzymes located in the plastids.[1][2]

-

ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

This compound Synthase (KS): Subsequently, KS catalyzes the ionization-initiated cyclization of ent-CPP to form the tetracyclic diterpene, this compound.[1][2]

In Fungi: In contrast to the plant pathway, many gibberellin-producing fungi, such as Gibberella fujikuroi and Phaeosphaeria sp. L487, utilize a single, bifunctional enzyme.[2][3][4]

-

This compound Synthase (CPS/KS): This enzyme possesses two distinct active sites and catalyzes both the conversion of GGPP to ent-CPP and the subsequent cyclization of ent-CPP to this compound.[2][3] This bifunctional nature is a hallmark of the fungal pathway.

The subsequent oxidation of this compound to gibberellins is primarily mediated by cytochrome P450 monooxygenases in both kingdoms, although the specific enzymes and the sequence of hydroxylation and oxidation steps can differ significantly.[5][6]

Quantitative Data: A Comparative Look at Enzyme Kinetics

Understanding the kinetic parameters of the key enzymes in this compound metabolism is crucial for metabolic engineering and inhibitor design. The following tables summarize available quantitative data for this compound synthases and this compound oxidases from fungal and plant sources.

Table 1: Kinetic Parameters of this compound Synthases

| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Phaeosphaeria sp. L487 | CPS/KS (bifunctional) | GGPP | - | - | [7] |

| ent-CPP | Higher affinity than for GGPP | - | [7] | ||

| Arabidopsis thaliana | This compound Synthase (AtKS) | ent-CPP | - | 0.06 | [8] |

Note: Direct comparative kinetic data for fungal and plant this compound synthases under identical conditions is limited in the literature.

Table 2: Kinetic Parameters of this compound Oxidases

| Organism | Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/h) | Reference |

| Gibberella fujikuroi | P450-4 (this compound Oxidase) | This compound | - | - | [9][10] |

| Montanoa tomentosa | This compound Oxidase (MtKO) | This compound | 80.63 ± 1.2 | 31.80 ± 1.8 | [11] |